5-Methyl-1,2,3,4,9,10-hexahydroacridin-9-one
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Overview
Description
5-Methyl-1,2,3,4,9,10-hexahydroacridin-9-one is a chemical compound belonging to the acridine family. Acridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .
Mechanism of Action
Target of Action
Acridine derivatives, a class of compounds to which this molecule belongs, are known to interact with dna and related enzymes .
Mode of Action
Acridine derivatives typically exert their effects through dna intercalation . This process involves the insertion of the planar acridine molecule between the base pairs of the DNA double helix, causing the helical structure to unwind . This unwinding can disrupt biological processes involving DNA and related enzymes .
Biochemical Pathways
The disruption of dna structure and function by acridine derivatives can impact a wide range of cellular processes, including replication, transcription, and protein synthesis .
Result of Action
The disruption of dna structure and function by acridine derivatives can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,3,4,9,10-hexahydroacridin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylcyclohexanone with aniline in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired acridinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2,3,4,9,10-hexahydroacridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydroacridines, and various substituted acridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methyl-1,2,3,4,9,10-hexahydroacridin-9-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as an intercalating agent in DNA, which can inhibit the replication of cancer cells.
Medicine: Investigated for its anti-tumor properties and potential use in cancer therapy.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of 5-Methyl-1,2,3,4,9,10-hexahydroacridin-9-one, known for its anti-tumor properties.
Quinacrine: An acridine derivative used as an antimalarial and anti-inflammatory agent.
Amsacrine: Another acridine derivative used in cancer chemotherapy.
Uniqueness
This compound is unique due to its specific substitution pattern, which enhances its ability to intercalate into DNA and its potential therapeutic applications. Its methyl group at the 5-position and the tetrahydro structure contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
5-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-9-5-4-7-11-13(9)15-12-8-3-2-6-10(12)14(11)16/h4-5,7H,2-3,6,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXFTEWGRDIUJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=C(N2)CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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